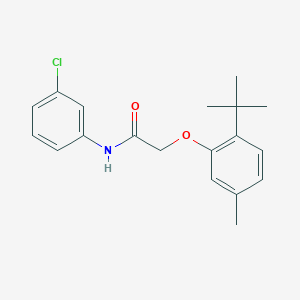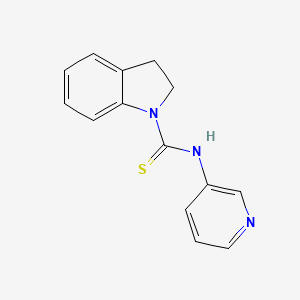![molecular formula C15H10BrNO2S B5593809 4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolone derivatives, including 4-aminomethylidene isoxazolones and 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, are notable for their synthesis versatility and diverse chemical properties, which enable various applications in pharmaceuticals and materials science. These compounds are synthesized through multiple methods, including palladium-catalyzed reactions, multicomponent reactions (MCRs), and photochemical synthesis, highlighting their adaptability and the interest in their structural and functional diversity.
Synthesis Analysis
- Palladium-catalyzed insertion reactions of isocyanides with 3-arylisoxazol-5(4H)-ones facilitate the construction of 4-aminomethylidene isoxazolone derivatives, demonstrating a method to introduce amino groups into the isoxazolone framework (Yi-ming Zhu et al., 2019).
- Continuous flow photochemical synthesis offers an efficient route to 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, underscoring the advantages of light-induced reactions for rapid and scalable synthesis (Ana Beatriz S. Sampaio et al., 2023).
Molecular Structure Analysis
- The molecular structure of isoxazolone derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing insights into their geometry, electronic structure, and tautomeric forms. Such analyses are crucial for understanding their chemical behavior and potential applications (R. Bell et al., 1985).
Chemical Reactions and Properties
- Isoxazolones participate in various chemical reactions, including 1,3-dipolar cycloadditions and nucleophilic additions, leading to a wide range of derivatives with diverse functional groups. These reactions are essential for the modification and functionalization of isoxazolone compounds (G. Lavanya et al., 2014).
Physical Properties Analysis
- The physical properties of isoxazolone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Detailed physical property analysis aids in determining their suitability for various applications, including as intermediates in organic synthesis and potential pharmaceutical compounds.
Chemical Properties Analysis
- The chemical properties of isoxazolones, including their reactivity, stability, and potential for tautomerism, are closely related to their molecular structure. Studies on proton tautomerism and stereoisomerism in isoxazolone derivatives provide insights into their dynamic behavior in different environments (A. Pyrih et al., 2023).
properties
IUPAC Name |
(4Z)-4-[(4-bromo-5-methylthiophen-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-9-13(16)8-11(20-9)7-12-14(17-19-15(12)18)10-5-3-2-4-6-10/h2-8H,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJNSMMJLMDAFT-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)


![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)


![4-methyl-6-[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]-2-pyrimidinamine](/img/structure/B5593820.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)